

Spectroscopic Profile of 7-Methoxy-2-tetralone: A Technical Guide

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Compound of Interest

Compound Name: 7-Methoxy-2-tetralone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **7-Methoxy-2-tetralone**, a key intermediate in organic synthesis and drug development. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The following sections present the available spectroscopic data for **7-Methoxy-2-tetralone**, organized for clarity and comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry analysis of **7-Methoxy-2-tetralone**, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals a molecular ion peak and characteristic fragmentation patterns. The key mass-to-charge ratios (m/z) are summarized below.

| m/z | Relative Intensity | Proposed Fragment |
|-------|--------------------|------------------------------|
| 176 | High | $[M]^+$ (Molecular Ion) |
| 134 | High | $[M - C_2H_4O]^+$ |
| 91 | Medium | $[C_7H_7]^+$ (Tropylium ion) |

Data sourced from PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR data for **7-Methoxy-2-tetralone** is not readily available in tabulated public sources. However, spectral data exists in specialized databases.[1][2] For reference and comparative purposes, the following tables provide predicted chemical shifts and general ranges based on the analysis of similar tetralone structures.

^1H NMR (Proton NMR)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|------------------|--------------------------------|--------------|-------------|
| H-1, H-3 | 2.5 - 3.0 | m | 4H |
| H-4 | 3.5 - 3.6 | s | 2H |
| OCH ₃ | ~3.8 | s | 3H |
| H-8 | ~6.6 | d | 1H |
| H-6 | ~6.7 | dd | 1H |
| H-5 | ~7.0 | d | 1H |

^{13}C NMR (Carbon NMR)

| Carbon | Predicted Chemical Shift (ppm) |
|---------------------------|--------------------------------|
| C=O (C-2) | > 200 |
| C-7 (C-OCH ₃) | ~158 |
| C-8a | ~138 |
| C-4a | ~126 |
| C-5 | ~130 |
| C-6 | ~113 |
| C-8 | ~112 |
| OCH ₃ | ~55 |
| C-1, C-3 | 30 - 45 |
| C-4 | ~40 |

Infrared (IR) Spectroscopy

The IR spectrum of **7-Methoxy-2-tetralone** exhibits characteristic absorption bands corresponding to its functional groups. While a detailed peak list is not publicly available, the expected absorption regions are presented below.

| Wavenumber (cm ⁻¹) | Functional Group | Vibrational Mode |
|--------------------------------|------------------|--------------------|
| ~2950 | C-H (aliphatic) | Stretch |
| ~1715 | C=O (ketone) | Stretch |
| ~1610, ~1500 | C=C (aromatic) | Stretch |
| ~1250 | C-O (aryl ether) | Asymmetric Stretch |
| ~1030 | C-O (aryl ether) | Symmetric Stretch |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not publicly available. However, this section provides generalized methodologies for obtaining NMR, IR, and MS data for a compound like **7-Methoxy-2-tetralone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **7-Methoxy-2-tetralone** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ^{13}C nucleus.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Neat** (for liquids or low-melting solids): Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
 - **Attenuated Total Reflectance (ATR)** (for solids): Place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically $4000\text{-}400\text{ cm}^{-1}$). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A

background spectrum of the empty sample compartment or clean ATR crystal should be recorded and subtracted from the sample spectrum.

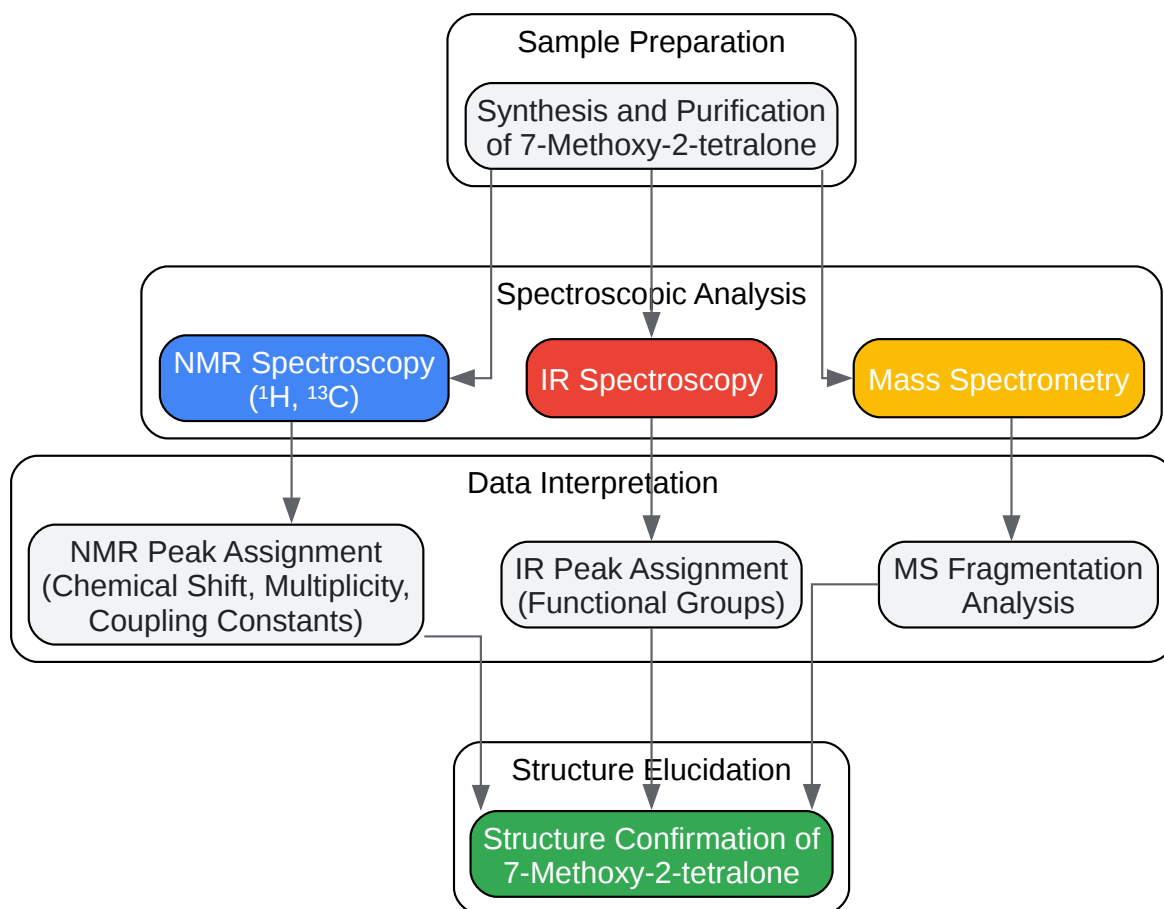
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile and thermally stable compound like **7-Methoxy-2-tetralone**, Gas Chromatography (GC) is a suitable method for sample introduction. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC.
- Ionization: Electron Ionization (EI) is a common method for generating ions from small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z .
- Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **7-Methoxy-2-tetralone**.



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A general workflow for the spectroscopic characterization of **7-Methoxy-2-tetralone**.

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References

- 1. 7-Methoxy-2-tetralone | C₁₁H₁₂O₂ | CID 77785 - PubChem [pubchem.ncbi.nlm.nih.gov]

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